molecular formula C9H10N4O B14432085 4-amino-3-benzyl-1H-1,2,4-triazol-5-one CAS No. 75989-58-1

4-amino-3-benzyl-1H-1,2,4-triazol-5-one

Cat. No.: B14432085
CAS No.: 75989-58-1
M. Wt: 190.20 g/mol
InChI Key: AZMCJBWBAUGCAN-UHFFFAOYSA-N
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Description

4-amino-3-benzyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with an amino group at the 4-position and a benzyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-benzyl-1H-1,2,4-triazol-5-one typically involves the reaction of 3-amino-1,2,4-triazole with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the benzyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-benzyl-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl halides, alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-3-benzyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to interact with enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-benzyl-1H-1,2,4-triazol-5-one is unique due to the presence of both an amino group and a benzyl group on the triazole ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

75989-58-1

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4-amino-3-benzyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H10N4O/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14)

InChI Key

AZMCJBWBAUGCAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)N2N

Origin of Product

United States

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